2,3,6,7-Tetramethoxyanthracene-9,10-dione

Vue d'ensemble

Description

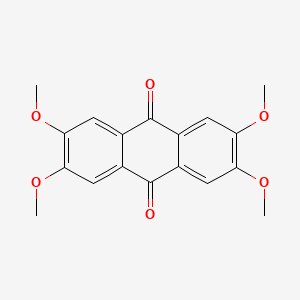

2,3,6,7-Tetramethoxyanthracene-9,10-dione is an organic compound belonging to the class of anthraquinones. These are aromatic compounds with a fused-ring structure containing two carbonyl groups (C=O) attached to a central benzene ring. This compound specifically has four methoxy groups (OCH3) attached to positions 2, 3, 6, and 7 of the anthraquinone core.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,6,7-Tetramethoxyanthracene-9,10-dione typically involves the oxidation of 2,3,6,7-tetramethoxyanthracene. One common method involves the use of sodium dichromate and acetic acid under reflux conditions. For example, a solution of 2,3,6,7-tetramethoxyanthracene (10.0 g), sodium dichromate (50 g), and acetic acid (500 ml) is refluxed for 60 minutes to obtain the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would likely involve similar oxidation reactions on a larger scale, with careful control of reaction conditions to ensure high yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions

2,3,6,7-Tetramethoxyanthracene-9,10-dione can undergo various chemical reactions, including:

Oxidation: The compound can be further oxidized under strong oxidizing conditions.

Reduction: It can be reduced to form different derivatives, depending on the reducing agents used.

Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Sodium dichromate in acetic acid is a common reagent for oxidation.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to further oxidized anthraquinone derivatives, while reduction can yield hydroxyanthracene derivatives.

Applications De Recherche Scientifique

Organic Electronics

The unique electronic properties of 2,3,6,7-tetramethoxyanthracene-9,10-dione stem from its conjugated structure and the presence of methoxy groups. These characteristics make it a promising candidate for use in:

- Organic Light Emitting Diodes (OLEDs) : The compound's ability to emit light when an electric current is applied makes it suitable for OLED technology.

- Organic Photovoltaics (OPVs) : Its electron-accepting properties allow it to be utilized in solar cells where it can enhance energy conversion efficiency.

Research indicates that this compound exhibits notable biological activities:

- Antibacterial Properties : Studies have shown its effectiveness against various bacterial strains. This opens avenues for potential development as an antibacterial agent.

- Anticancer Activity : Preliminary research suggests that this compound may induce apoptosis in cancer cells. Its dual carbonyl functions contribute to its reactivity with biological macromolecules.

Case Study: Anticancer Activity

A study conducted by researchers at Georgia Tech examined the effects of this compound on cancer cell lines. The results indicated:

- A significant reduction in cell viability at concentrations above 10 µM.

- Induction of apoptosis was confirmed through flow cytometry analysis.

Materials Science

In materials science, the compound is explored for its potential in:

- Hydrogels : Its incorporation into hydrogel matrices enhances the mechanical properties and drug delivery capabilities of these materials.

- Photothermal Therapy : The compound's ability to absorb light and convert it into heat makes it a candidate for photothermal applications in cancer therapy.

Table 2: Applications in Materials Science

| Application | Mechanism | Benefits |

|---|---|---|

| Hydrogels | Enhances mechanical strength | Improved drug delivery |

| Photothermal Therapy | Converts light to heat | Targeted cancer treatment |

Mécanisme D'action

The mechanism by which 2,3,6,7-Tetramethoxyanthracene-9,10-dione exerts its effects depends on its application. In organic photovoltaics, it acts as an electron acceptor, facilitating the conversion of absorbed light into electricity. In OLEDs, its luminescent properties are utilized to emit light when an electric current is applied. The molecular targets and pathways involved are primarily related to its electronic structure and ability to interact with other molecules through its aromatic and polar functional groups.

Comparaison Avec Des Composés Similaires

Similar Compounds

2,3,6,7-Tetramethoxyanthracene: This compound is a precursor to 2,3,6,7-Tetramethoxyanthracene-9,10-dione and shares a similar structure but lacks the carbonyl groups.

Anthraquinone: A simpler structure with two carbonyl groups but without the methoxy substituents.

1,4-Dimethoxyanthraquinone: Another anthraquinone derivative with methoxy groups at different positions.

Uniqueness

This compound is unique due to the specific positioning of its methoxy groups, which influence its electronic properties and reactivity. This makes it particularly suitable for applications in organic electronics, where precise control over electronic properties is crucial.

Activité Biologique

Overview

2,3,6,7-Tetramethoxyanthracene-9,10-dione is a member of the anthraquinone class of compounds, characterized by its unique structure featuring four methoxy groups and two carbonyl groups. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and materials science.

| Property | Value |

|---|---|

| CAS Number | 5629-55-0 |

| Molecular Formula | C20H20O6 |

| Molecular Weight | 356.4 g/mol |

| IUPAC Name | This compound |

| Chemical Structure | Chemical Structure |

Synthesis

The synthesis of this compound typically involves the oxidation of 2,3,6,7-tetramethoxyanthracene using reagents like sodium dichromate in acetic acid under reflux conditions. This method effectively introduces the carbonyl groups necessary for its biological activity.

Anticancer Properties

Recent studies have indicated that anthraquinone derivatives exhibit significant anticancer activity. For instance, research has demonstrated that this compound can induce apoptosis in cancer cell lines such as HeLa and A549. The mechanism appears to involve the intercalation of the compound into DNA and the inhibition of topoisomerases, which are crucial for DNA replication and repair .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity against various bacterial strains. Studies have reported its effectiveness against Gram-positive bacteria and certain fungal pathogens. The compound's ability to disrupt cellular processes in these microorganisms suggests potential therapeutic applications in treating infections .

The biological activity of this compound is largely attributed to its structural features that allow it to interact with biological macromolecules:

- DNA Intercalation : The planar structure enables it to intercalate between DNA base pairs, disrupting replication.

- Enzyme Inhibition : It can inhibit key enzymes involved in DNA metabolism such as topoisomerases and DNA gyrase .

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress within cells through ROS generation.

Case Studies

-

Anticancer Study on HeLa Cells :

- Objective : To assess the cytotoxic effects of this compound on cervical cancer cells.

- Findings : Significant reduction in cell viability was observed at concentrations above 25 µM after 48 hours of treatment.

- Mechanism : Induction of apoptosis was confirmed via flow cytometry analysis.

-

Antimicrobial Efficacy Against Staphylococcus aureus :

- Objective : To evaluate the antimicrobial potential against pathogenic bacteria.

- Findings : The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus.

- Mechanism : Likely involves disruption of cell wall synthesis and metabolic pathways.

Propriétés

IUPAC Name |

2,3,6,7-tetramethoxyanthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O6/c1-21-13-5-9-10(6-14(13)22-2)18(20)12-8-16(24-4)15(23-3)7-11(12)17(9)19/h5-8H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAKICGWWAOUTLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=O)C3=CC(=C(C=C3C2=O)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90574109 | |

| Record name | 2,3,6,7-Tetramethoxyanthracene-9,10-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90574109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5629-55-0 | |

| Record name | 2,3,6,7-Tetramethoxyanthracene-9,10-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90574109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.